molecular formula C12H14FN B1480478 7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane CAS No. 2098040-85-6

7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane

Cat. No.: B1480478
CAS No.: 2098040-85-6
M. Wt: 191.24 g/mol
InChI Key: PAQIUWXAOMNLRX-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane is a chemical building block incorporating the synthetically challenging 5-azaspiro[2.4]heptane scaffold, a structure of high interest in modern pharmaceutical research . This compound features a spiro-fused cyclopropane at the 4,5-position of a piperidine ring, a conformationally rigid architecture that can significantly improve the potency and metabolic profile of drug candidates . The 4-fluorophenyl substituent enhances its utility as an intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and biological probes. The 5-azaspiro[2.4]heptane core is a privileged structure in drug discovery. It is a key component of Sitafloxacin, a broad-spectrum fluoroquinolone antibiotic that demonstrates the scaffold's ability to contribute to biological activity in a clinical setting . This structural motif is also featured in compounds under investigation as melanocortin-4 (MC4R) receptor agonists/antagonists for potential treatment of conditions like obesity and cachexia, and as M4 agonists for central nervous system disorders . The incorporation of a spirocyclopropane can be achieved through diastereoselective synthetic routes, such as formal [2+1] cycloadditions with sulfur ylides, allowing for the stereocontrolled construction of this valuable framework . This product is intended for use as a key intermediate or synthetic target in medicinal chemistry programs, pharmacokinetic studies, and structure-activity relationship (SAR) explorations. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-3-1-9(2-4-10)11-7-14-8-12(11)5-6-12/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQIUWXAOMNLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its applications.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a nitrogen atom within its framework, which is significant for its biological interactions. The presence of the fluorophenyl group enhances its lipophilicity and potential receptor binding affinity.

This compound primarily acts as a modulator of specific neurotransmitter receptors, particularly the dopamine D3 receptor (D3R). It has been observed to exhibit both agonistic and antagonistic properties depending on the specific receptor subtype it interacts with.

Target Receptors

  • Dopamine D3 Receptor (D3R) : High affinity and selectivity for D3R have been demonstrated, making it a candidate for treating disorders linked to dopaminergic signaling.
  • Orexin Receptors : Recent studies have indicated that derivatives of 5-azaspiro[2.4]heptane can act as dual antagonists for orexin 1 and orexin 2 receptors, which are involved in regulating arousal, wakefulness, and appetite.

Pharmacokinetics

Pharmacokinetic studies reveal critical data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValue
Fraction Absorbed (Fa%) 70% (moderate)
Volume of Distribution (Vss) 4.9 L/kg (moderate)
Blood Clearance (Clb) 32.9 mL/min/kg (moderate)
Half-Life (T1/2) 2.3 hours
Bioavailability (F%) 49%

These parameters indicate that the compound has favorable characteristics for potential therapeutic applications.

Dopamine D3 Receptor Modulation

In a study focused on lead optimization for D3R antagonists, compounds derived from the spiro[2.4]heptane scaffold exhibited significant binding affinity with pKi values exceeding 8.0. This high selectivity over other receptor types suggests potential therapeutic applications in treating conditions like schizophrenia and addiction-related disorders .

Orexin Receptor Antagonism

A novel series of compounds based on the 5-azaspiro[2.4]heptane framework displayed potent antagonistic activity against orexin receptors. One lead compound demonstrated low cytochrome P450 inhibition potential and good brain penetration, indicating its viability as a treatment for sleep disorders .

Scientific Research Applications

Chemical Synthesis and Research Applications

7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane serves as a building block in the synthesis of more complex molecules. Its spirocyclic structure makes it an attractive candidate for developing new chemical entities with unique properties.

Table 1: Synthetic Routes for this compound

Method Reagents Conditions Yield
CyclizationPrecursor + Fluorinating agentControlled temperatureHigh
OxidationThis compound + Oxidizing agentVariableModerate
ReductionThis compound + Reducing agentVariableHigh

Research indicates that this compound exhibits various biological activities , making it a subject of interest in pharmacological research.

Anticonvulsant Activity

Studies have shown that derivatives of spirocyclic structures, including this compound, demonstrate significant anticonvulsant properties. In particular, compounds similar to this have been tested using maximal electroshock and subcutaneous pentylenetetrazole models, revealing protective effects against seizures.

Immune Modulation

This compound has been identified as a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which plays a role in T cell receptor signaling. Inhibition of HPK1 may enhance anti-tumor immunity and improve responses to checkpoint blockade therapies, suggesting its application in cancer immunotherapy.

Table 2: Comparison with Similar Compounds

Compound Fluorine Substituent Biological Properties
5-Azaspiro[2.4]heptaneNoDifferent chemical properties
7-Chloro-5-azaspiro[2.4]heptaneChlorineAltered reactivity and interactions
7-Bromo-5-azaspiro[2.4]heptaneBromineVaries in chemical behavior

Case Studies

  • Anticonvulsant Research : A study focused on the synthesis of related compounds demonstrated that derivatives of spirocyclic structures showed significant anticonvulsant properties when tested against seizure models.
  • Cancer Immunotherapy : Research exploring the inhibition of HPK1 indicated that compounds similar to this compound could enhance anti-tumor immunity, providing a promising avenue for cancer treatment strategies.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The spiro[2.4]heptane core is a common structural motif in medicinal chemistry. Key comparisons include:

Compound Substituents Key Structural Features Reference
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane 4-Fluorophenyl at C7 Rigid spiro core; aromatic, electronegative group
(R)-6c (JAK1 inhibitor) Pyrrolo[2,3-d]pyrimidinyl at C7 Planar heterocycle; hydrogen-bonding motifs
1,2,4-Triazolyl derivatives Triazole ring at C7 Polar, nitrogen-rich group; D3R selectivity
7-Piperidin-1-yl derivative Piperidine at C7 Flexible amine; basic center
Sitafloxacin Amino and quinolone groups Antibiotic activity; zwitterionic character

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance lipophilicity and metabolic stability compared to polar substituents like amines or carboxylic acids .
  • Planar substituents (e.g., pyrrolopyrimidine in (R)-6c) improve target binding via π-π stacking, whereas flexible groups (e.g., piperidine) may reduce selectivity .
Enzyme Inhibition
  • (R)-6c : Exhibits JAK1 inhibition (IC50 = 8.5 nM) with 48-fold selectivity over JAK2. The pyrrolopyrimidine group mimics ATP-binding motifs .
  • Triazolyl derivatives : High D3 receptor affinity (Ki < 10 nM) and >100-fold selectivity over hERG, critical for avoiding cardiotoxicity .
Antimicrobial Activity
  • Sitafloxacin: A fluoroquinolone antibiotic where the spirocyclic amine enhances DNA gyrase binding. The amino group at C7 is critical for activity .

Comparison Insight : The 4-fluorophenyl group in the target compound may confer distinct target preferences (e.g., kinase vs. GPCRs) compared to nitrogen-rich substituents.

Physicochemical Properties

Property 7-(4-Fluorophenyl) Derivative* Triazolyl Derivative Piperidinyl Derivative
Molecular Weight ~193 g/mol 180–220 g/mol 180.29 g/mol
logP (Predicted) 2.5–3.0 1.5–2.0 1.06
Solubility Low (lipophilic) Moderate High (ionizable amine)

*Estimated based on structural analogs.

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Determines enantiomeric purity of intermediates like (S)-7-amino-5-azaspiro[2.4]heptane .
  • X-ray crystallography : Resolves spirocyclic conformation, critical for molecular modeling .
  • NMR spectroscopy : Assigns regiochemistry in derivatives (e.g., 7-fluoro-5-azaspiro[2.4]heptane hydrochloride) .

How are PK/PD challenges addressed during lead optimization?

Q. Advanced Research Focus

  • In vitro ADME : Microsomal stability assays (human/rodent liver microsomes) predict metabolic clearance.
  • CYP inhibition screening : Ensures low risk of drug-drug interactions.
  • Tissue distribution : Radiolabeled studies quantify brain penetration for CNS targets .

What derivatization strategies expand the utility of 5-azaspiro[2.4]heptane in drug discovery?

Q. Advanced Research Focus

  • Functionalization at N5 : Introduces carbamate (e.g., tert-butyl carbamate) or acyl groups to modulate solubility and PK .
  • Spiro-ring expansion : Derivatives like 5-azaspiro[3.5]nonane improve conformational flexibility for diverse targets (e.g., ADAM inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane
Reactant of Route 2
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane

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